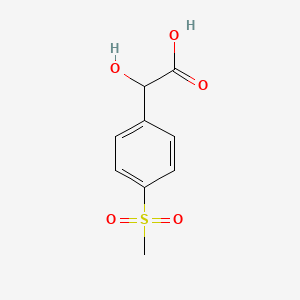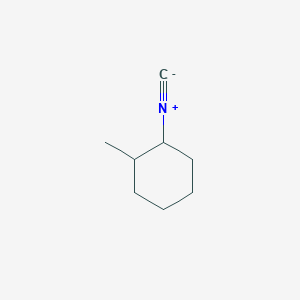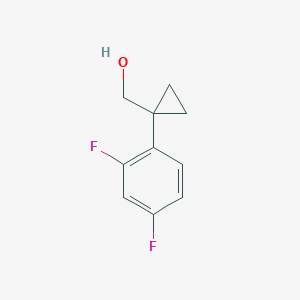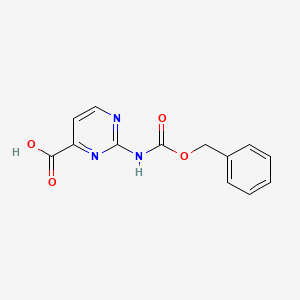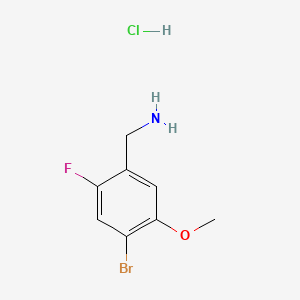
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride is an organic compound that features a bromine, fluorine, and methoxy group attached to a benzene ring, with a methanamine group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality.
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: It has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways and processes. For example, it may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanaminehydrochloride can be compared with similar compounds such as:
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 4-Bromo-2-fluoroanisole
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share similar structural features but differ in their specific functional groups and overall structure. The presence of different substituents can significantly affect their chemical properties and reactivity, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C8H10BrClFNO |
|---|---|
Peso molecular |
270.52 g/mol |
Nombre IUPAC |
(4-bromo-2-fluoro-5-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c1-12-8-2-5(4-11)7(10)3-6(8)9;/h2-3H,4,11H2,1H3;1H |
Clave InChI |
UOWKNLVVYOLXSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CN)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


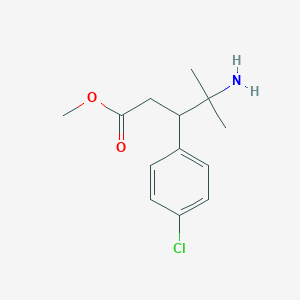
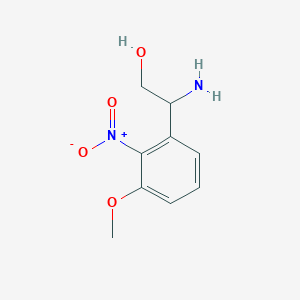
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
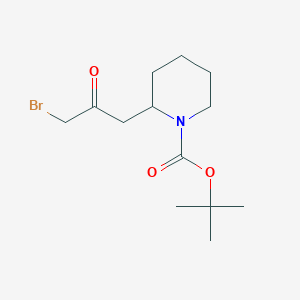
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
